N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine
Description
N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine is a cyclopropane-substituted benzylamine derivative with halogen substituents at the 2-chloro and 4-fluoro positions on the aromatic ring. Its molecular formula is C₁₀H₁₁ClFN, with a molecular weight of 213.68 g/mol (CAS: 1157992-96-5). The compound is primarily used in research settings, particularly in medicinal chemistry and drug development, where its structural features (e.g., cyclopropane ring strain, halogen substituents) may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-10-5-8(12)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDWKBBCWKPYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Differences and Implications
Halogen Position: The 2-chloro-4-fluoro substitution in the target compound versus 3-chloro-4-fluoro in the cyclopentane analog (CAS: 1823933-34-1) alters steric and electronic interactions with biological targets.
Ring Structure :
- Cyclopropane vs. Cyclopentane : The cyclopropane ring in the target compound introduces significant ring strain, which may enhance reactivity in hydrogenation or ring-opening reactions compared to the more stable cyclopentane analog.
Linker Modifications: Benzyl vs.
Biological Activity
N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine structure with a chloro-fluoro-substituted phenyl group, which is significant for its interaction with biological targets. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and binding affinity of the compound to various receptors and enzymes.
This compound is proposed to interact with specific molecular targets such as enzymes and receptors. The halogen substituents can influence the compound's binding affinity and selectivity, while the cyclopropane ring may stabilize its conformation, enhancing biological activity.
Biological Activity Overview
The biological activities attributed to this compound include:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting various diseases.
- Receptor Ligand Activity : It can act as a ligand for specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
1. Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition properties of similar compounds. For instance, compounds with structural similarities have demonstrated effective inhibition against various targets, including kinases and proteases. The specific IC50 values (concentration required to inhibit 50% of enzyme activity) are critical for assessing potency.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Kinase X | 0.5 |
| Compound B | Protease Y | 1.2 |
| This compound | TBD | TBD |
2. Case Studies
A recent study highlighted the use of this compound in developing bioactive molecules. Researchers synthesized derivatives and tested their biological activities against cancer cell lines, showing promising results in inhibiting cell proliferation .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. For example, varying the position and type of substituents on the aromatic ring can lead to enhanced potency against specific targets.
Applications in Drug Development
This compound has potential applications in:
- Anticancer Agents : Due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Neurological Disorders : As a receptor ligand that may modulate neurotransmitter systems.
- Cardiovascular Drugs : Targeting pathways involved in cardiovascular health.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactant | Base | Solvent | Temperature | Yield (Reported) |
|---|---|---|---|---|
| 2-Chloro-4-fluorobenzyl chloride | NaOH | DCM | RT | ~60-70% |
| Cyclopropylmethylamine | K₂CO₃ | Toluene | Reflux | ~50-65% |
Basic: What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : H NMR (δ 7.3–7.5 ppm for aromatic protons) and C NMR to confirm substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (213.68 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize synthetic yield while minimizing impurities?
Q. Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Base strength : Stronger bases (e.g., NaH) could improve reaction rates but risk side reactions.
- Temperature control : Gradual heating (40–60°C) reduces decomposition .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactions .
Q. Example optimization workflow :
Screen bases (NaOH, K₂CO₃, Et₃N) in parallel.
Monitor reaction progress via TLC.
Isolate intermediates to identify impurity sources (e.g., unreacted benzyl chloride).
Advanced: How should conflicting biological activity data (e.g., enzyme inhibition vs. receptor binding) be resolved?
Q. Strategies :
- Orthogonal assays : Validate activity using both fluorometric (enzyme inhibition) and radioligand binding assays (receptor modulation) .
- Purity verification : Ensure compound integrity via HPLC-MS to rule out degradation products .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across assays to identify assay-specific artifacts .
Case study : Discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. aqueous buffers) on compound aggregation .
Advanced: What computational approaches are suitable for studying its mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme/receptor active sites (e.g., cytochrome P450 or GPCRs) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity .
Q. Key parameters :
- Docking score thresholds : ≤ -6.0 kcal/mol for high-affinity binding.
- Solvent-accessible surface area (SASA) : Monitor during MD to evaluate hydrophobic interactions.
Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro studies?
Q. Solutions :
- Co-solvents : Use ≤5% DMSO or β-cyclodextrin inclusion complexes.
- pH adjustment : Protonate the amine group (pKa ~9.5) to enhance water solubility.
- Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) without altering core pharmacophores .
Q. Table 2: Solubility Enhancement Strategies
| Method | Solubility (mg/mL) | Compatibility with Assays |
|---|---|---|
| 5% DMSO | 1.2 | Cell-based assays |
| β-Cyclodextrin | 2.5 | Enzymatic assays |
| HCl salt formation | 3.0 | In vivo studies |
Advanced: How do in vitro and in vivo pharmacokinetic (PK) data discrepancies arise?
Q. Factors :
Q. Resolution :
- Stable isotope labeling : Use C-labeled compound for LC-MS/MS tracking in plasma .
- Microsomal assays : Pre-screen for metabolic stability using human liver microsomes.
Advanced: What strategies identify and characterize metabolites?
- LC-HRMS : Acquire full-scan MS data (m/z 50–1000) in positive ion mode.
- Fragmentation patterns : MS/MS to differentiate hydroxylated vs. dechlorinated metabolites.
- Synthetic standards : Co-elute with suspected metabolites (e.g., N-oxide derivatives) .
Advanced: How can multi-step synthesis be optimized for scalability?
Q. Approach :
Q. Table 3: Critical Parameters for Scalability
| Step | Parameter | Optimal Range |
|---|---|---|
| 1 | Reaction volume | 10–20 L/kg substrate |
| 2 | Cooling rate | 1–2°C/min |
| 3 | Crystallization | Seed crystals added |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
